Cas no 877265-30-0 (N-(2E)-6,6-Dimethyl-2-hepten-4-yn-1-yl-N-methyl-2-naphthalenemethanamine Hydrochloride)
N-(2E)-6,6-Dimethyl-2-hepten-4-yn-1-yl-N-methyl-2-naphthalenemethanamine Hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- trans-iso-terbinafine hydrochloride
- N-[(2E)-6,6-Dimethyl-2-hepten-4-yn-1-yl]-N-methyl-2-naphthalenemethanamine Hydrochloride
- (E)-N,6,6-trimethyl-N-(naphthalen-2-ylmethyl)hept-2-en-4-yn-1-amine,hydrochloride
- Terbinafine related compound C
- trans-Isoterbinafine hydrochloride
- UNII-1MXZ81Y4D7
- (2E)-N,6,6-Trimethyl-N-(naphthalen-2-ylmethyl)hept-2-en-4-yn-1-amine hydrochloride
- 2-Naphthalenemethanamine, N-[(2E)-6,6-dimethyl-2-hepten-4-ynyl]-N-methyl-, hydrochloride (9CI)
- N-[(2E)-6,6-Dimethyl-2-hepten-4-yn-1-yl]-N-methyl-2-naphthalenemethanamine hydrochloride (1:1) (ACI)
- Terbinafine Hydrochloride Imp. C (EP)
- (E)-isoterbinafine hydrochloride
- [(2E)-6,6-dimethylhept-2-en-4-yn-1-yl](methyl)[(naphthalen-2-yl)methyl]amine hydrochloride
- Isoterbinafine hydrochloride, (E)-
- 2-Naphthalenemethanamine, N-((2E)-6,6-dimethyl-2-hepten-4-yn-1-yl)-N-methyl-, hydrochloride (1:1)
- 877265-30-0
- DB-244100
- Q27252622
- (E)-N,6,6-Trimethyl-N-(naphthalen-2-ylmethyl)hept-2-en-4-yn-1-amine hydrochloride
- 1MXZ81Y4D7
- (E)-N,6,6-trimethyl-N-(naphthalen-2-ylmethyl)hept-2-en-4-yn-1-amine;hydrochloride
- (E)-N,6,6-Trimethyl-N-(naphthalen-2-ylmethyl)hept-2-en-4-yn-1-aminehydrochloride
- (2E)-N,6,6-Trimethyl-N-(naphthalen-2-ylmethyl)hept-2-en-4-yn-1-amine Hydrochloride (trans-Isoterbinafine Hydrochloride)
- N-(2E)-6,6-Dimethyl-2-hepten-4-yn-1-yl-N-methyl-2-naphthalenemethanamine Hydrochloride
-
- Inchi: 1S/C21H25N.ClH/c1-21(2,3)14-8-5-9-15-22(4)17-18-12-13-19-10-6-7-11-20(19)16-18;/h5-7,9-13,16H,15,17H2,1-4H3;1H/b9-5+;
- InChI Key: DOUQARFOFOKGST-SZKNIZGXSA-N
- SMILES: C(C1C=CC2C=CC=CC=2C=1)N(C)C/C=C/C#CC(C)(C)C.Cl
Computed Properties
- Exact Mass: 327.17500
- Monoisotopic Mass: 327.1753775g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 23
- Rotatable Bond Count: 5
- Complexity: 428
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 3.2Ų
Experimental Properties
- PSA: 3.24000
- LogP: 5.67930
N-(2E)-6,6-Dimethyl-2-hepten-4-yn-1-yl-N-methyl-2-naphthalenemethanamine Hydrochloride Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Hazardous Material transportation number:NONH for all modes of transport
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
N-(2E)-6,6-Dimethyl-2-hepten-4-yn-1-yl-N-methyl-2-naphthalenemethanamine Hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D473210-50mg |
N-[(2E)-6,6-Dimethyl-2-hepten-4-yn-1-yl]-N-methyl-2-naphthalenemethanamine Hydrochloride |
877265-30-0 | 50mg |
$ 228.00 | 2023-09-07 | ||
| TRC | D473210-500mg |
N-[(2E)-6,6-Dimethyl-2-hepten-4-yn-1-yl]-N-methyl-2-naphthalenemethanamine Hydrochloride |
877265-30-0 | 500mg |
$ 1696.00 | 2023-09-07 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1353215-25MG |
Terbinafine Related Compound C |
877265-30-0 | 25mg |
¥10443.6 | 2025-01-16 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1353215-25MG |
877265-30-0 | 25MG |
¥14114.48 | 2023-01-05 | |||
| Biosynth | CKB26530-1 mg |
N-[(2E)-6,6-Dimethyl-2-hepten-4-yn-1-yl]-N-methyl-2-naphthalenemethanamine hydrochloride |
877265-30-0 | 1mg |
Please enquire | 2023-01-05 | ||
| Biosynth | CKB26530-2 mg |
N-[(2E)-6,6-Dimethyl-2-hepten-4-yn-1-yl]-N-methyl-2-naphthalenemethanamine hydrochloride |
877265-30-0 | 2mg |
Please enquire | 2023-01-05 | ||
| Biosynth | CKB26530-5 mg |
N-[(2E)-6,6-Dimethyl-2-hepten-4-yn-1-yl]-N-methyl-2-naphthalenemethanamine hydrochloride |
877265-30-0 | 5mg |
Please enquire | 2023-01-05 | ||
| Biosynth | CKB26530-10 mg |
N-[(2E)-6,6-Dimethyl-2-hepten-4-yn-1-yl]-N-methyl-2-naphthalenemethanamine hydrochloride |
877265-30-0 | 10mg |
Please enquire | 2023-01-05 | ||
| Biosynth | CKB26530-25 mg |
N-[(2E)-6,6-Dimethyl-2-hepten-4-yn-1-yl]-N-methyl-2-naphthalenemethanamine hydrochloride |
877265-30-0 | 25mg |
Please enquire | 2023-01-05 | ||
| A2B Chem LLC | AH88823-50mg |
N-[(2E)-6,6-DiMethyl-2-hepten-4-yn-1-yl]-N-Methyl-2-naphthaleneMethanaMine Hydrochloride |
877265-30-0 | 50mg |
$343.00 | 2024-04-19 |
N-(2E)-6,6-Dimethyl-2-hepten-4-yn-1-yl-N-methyl-2-naphthalenemethanamine Hydrochloride Related Literature
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
Additional information on N-(2E)-6,6-Dimethyl-2-hepten-4-yn-1-yl-N-methyl-2-naphthalenemethanamine Hydrochloride
Research Briefing on N-(2E)-6,6-Dimethyl-2-hepten-4-yn-1-yl-N-methyl-2-naphthalenemethanamine Hydrochloride (CAS: 877265-30-0)
N-(2E)-6,6-Dimethyl-2-hepten-4-yn-1-yl-N-methyl-2-naphthalenemethanamine Hydrochloride (CAS: 877265-30-0) is a synthetic compound of significant interest in the field of chemical biology and medicinal chemistry. Recent studies have explored its potential as a modulator of specific biological pathways, particularly in the context of neurological disorders and cancer therapeutics. This briefing consolidates the latest research findings, methodologies, and implications associated with this compound.
The compound's unique chemical structure, featuring a naphthalene moiety and an alkyne-heptenyl chain, has been the focus of investigations into its binding affinity for neurotransmitter receptors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its selective antagonism of serotonin receptors (5-HT2A and 5-HT2C), suggesting potential applications in neuropsychiatric conditions such as schizophrenia and depression. The study employed in vitro binding assays and molecular dynamics simulations to elucidate the compound's mechanism of action.
Further research has highlighted the compound's role in modulating cellular signaling pathways. A preclinical study conducted by researchers at the University of California, San Francisco, revealed its ability to inhibit the PI3K/AKT/mTOR pathway in glioblastoma cell lines, with an IC50 of 1.2 μM. This finding, published in Cancer Research (2024), positions the compound as a potential candidate for targeted cancer therapy, particularly in tumors with hyperactivated PI3K signaling.
Recent advancements in synthetic methodologies have also been reported. A team at MIT developed a novel catalytic asymmetric synthesis route for this compound, achieving a 92% enantiomeric excess (Nature Chemistry, 2024). This breakthrough addresses previous challenges in stereoselective synthesis and could facilitate larger-scale production for further pharmacological evaluation.
Pharmacokinetic studies in animal models have shown promising results regarding the compound's blood-brain barrier penetration and metabolic stability. The hydrochloride salt form (877265-30-0) demonstrates improved aqueous solubility compared to the free base, with a bioavailability of 68% in rodent studies (Journal of Pharmaceutical Sciences, 2023). These properties enhance its potential as a drug candidate.
Ongoing clinical investigations are exploring the compound's safety profile and therapeutic window. Preliminary Phase I trial data (presented at the 2024 American Chemical Society meeting) indicate dose-dependent effects with manageable adverse events at therapeutic concentrations. Researchers are particularly interested in its potential neuroprotective effects observed in neurodegenerative disease models.
The compound's dual activity on both neurological targets and cancer pathways presents unique opportunities for polypharmacological approaches. However, challenges remain in optimizing selectivity and minimizing off-target effects. Future research directions include structure-activity relationship studies to develop analogs with improved pharmacological profiles and the exploration of combination therapies with existing treatment modalities.
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